Product packaging for Momordicoside B(Cat. No.:CAS No. 75799-04-1)

Momordicoside B

Cat. No.: B1146076
CAS No.: 75799-04-1
M. Wt: 949.13
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Description

Overview of Bioactive Metabolites in Momordica charantia

Momordica charantia, commonly known as bitter melon, is a plant rich in a wide array of bioactive compounds. nih.govresearchgate.net These phytochemicals are responsible for its diverse medicinal properties, including antioxidant and antidiabetic effects. nih.govresearchgate.net The primary classes of bioactive metabolites found in Momordica charantia include:

Triterpenoids: This is a major class of compounds in bitter melon, with cucurbitane-type triterpenoids being the most characteristic and abundant. mdpi.comresearcher.life These compounds are largely responsible for the fruit's bitter taste. researcher.life

Saponins (B1172615): These are glycosides of triterpenoids or steroids. nih.gov

Polypeptides: Compounds like polypeptide-p and polypeptide-k are found in the fruit and seeds. nih.govresearchgate.net

Flavonoids and Phenolic Compounds: These contribute to the antioxidant properties of the plant. nih.gov

Alkaloids: Bioactive nitrogen-containing compounds. nih.govsciltp.com

Sterols: Compounds such as β-sitosterol and stigmasterol (B192456) have been identified. nih.govnih.gov

Fatty Acids and Other Components: The plant also contains various fatty acids, amino acids, vitamins, and minerals. nih.gov

Significance of Cucurbitane-Type Triterpenoids in Phytochemical Research

Cucurbitane-type triterpenoids, a significant group of saponins found in Momordica charantia, are a primary focus of phytochemical research due to their wide range of biological activities. mdpi.comresearcher.liferesearchgate.net These compounds have demonstrated potential in several areas of health research. mdpi.com The core structure of these triterpenoids is the cucurbitane skeleton, and variations in the side chains and attached sugar moieties lead to a vast number of derivatives with different biological effects. vulcanchem.comacs.org

Over 260 cucurbitane-type triterpenoids have been identified from bitter gourd, highlighting the plant's complex phytochemistry. researcher.lifeacs.org Research has shown that the structural features of these compounds, such as the presence of a 5β,19-epoxy ring or a C(25)-O-methyl group, can confer significant antiproliferative effects. mdpi.com Furthermore, the arrangement and type of sugar molecules attached to the triterpene structure can influence their biological activity.

Contextualizing Momordicoside B within the Family of Momordicosides

This compound is a specific cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia. vulcanchem.comwikipedia.org It belongs to a larger family of related compounds known as momordicosides. wikipedia.org These compounds share a common cucurbitane triterpenoid core but differ in the number and type of sugar units attached to the aglycone, as well as other structural modifications. vulcanchem.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄₇H₈₀O₁₉ B1146076 Momordicoside B CAS No. 75799-04-1

Properties

IUPAC Name

6-[3-[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O19/c1-20(29(50)34(55)39(59)44(4,5)60)21-13-14-47(8)27-11-9-22-23(45(27,6)15-16-46(21,47)7)10-12-28(43(22,2)3)65-42-37(58)33(54)38(66-41-35(56)30(51)24(49)18-61-41)26(64-42)19-62-40-36(57)32(53)31(52)25(17-48)63-40/h9,20-21,23-42,48-60H,10-19H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWDSRSBTXORLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401099993
Record name (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Momordicoside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75799-04-1
Record name (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75799-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,9β,10α,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Momordicoside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 242 °C
Record name Momordicoside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation, Purification, and Structural Elucidation of Momordicoside B

Advanced Chromatographic and Spectrometric Isolation Methodologies

The journey to understanding Momordicoside B begins with its extraction and isolation from its natural source, a process that relies on a series of advanced chromatographic techniques. vulcanchem.com The initial step typically involves the extraction of plant material, such as the unmatured fruits of Momordica charantia, using organic solvents. vulcanchem.comnih.gov This is followed by a cascade of separation methods to isolate this compound from a complex mixture of other phytochemicals. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) Techniques for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the purification of this compound. vulcanchem.comgoogle.com Semi-preparative HPLC, in particular, has proven effective in obtaining the compound with high purity. google.com

One documented method utilizes a ZORBAX Eclipse XDB-C18 column (9.4×250mm, 5-Micron) with a mobile phase of acetonitrile (B52724) and water in a 55:45 volume ratio. google.com The separation is performed at a column temperature of 30°C and a flow rate of 4.0 mL/min, with detection at a wavelength of 205nm. google.com In this system, this compound has a retention time of 6.854 minutes. google.com

Another approach for the analysis of related cucurbitane triterpenoids employs a reversed-phase C18 column with a gradient elution system. oup.com This system uses a mobile phase consisting of methanol (B129727), acetonitrile, and water, all containing 0.1% acetic acid. oup.com The gradient runs from 10% A, 25% B, 65% C to 4% A, 70% B, 26% C over 31 minutes, followed by further gradient changes. oup.com The flow rate is maintained at 0.5 mL/min at a temperature of 25°C. oup.com

For more rapid analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has been employed. mdpi.com A typical UHPLC method uses an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) with a gradient mobile phase of 0.01% formic acid in 5% methanol (A) and 0.01% formic acid in methanol (B). mdpi.com The gradient program is complex, involving several changes in the mobile phase composition over a short run time. mdpi.com

Table 1: HPLC Parameters for this compound and Related Compounds
ParameterMethod 1 (Semi-preparative) google.comMethod 2 (Analytical) oup.comMethod 3 (UHPLC) mdpi.com
Column ZORBAX Eclipse XDB-C18 (9.4×250mm, 5-Micron)Gemini C18Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (55:45)Methanol (A), Acetonitrile (B), Water (C) with 0.1% Acetic Acid0.01% Formic Acid in 5% Methanol (A), 0.01% Formic Acid in Methanol (B)
Elution IsocraticGradientGradient
Flow Rate 4.0 mL/min0.5 mL/min0.3 mL/min
Temperature 30°C25°C35°C
Detection UV at 205nmEvaporative Light Scattering Detector (ELSD)Tandem Mass Spectrometry (MS/MS)
Retention Time 6.854 minNot specified for this compoundNot specified for this compound

Countercurrent Chromatography (CCC) and Other Preparative Separation Methods

Beyond HPLC, other preparative separation techniques play a vital role. The initial extraction is often followed by methods like macroporous resin adsorption and solid-phase extraction to refine the total saponins (B1172615) before HPLC. google.com

Countercurrent Chromatography (CCC) is another powerful liquid-liquid partition chromatography technique used for separating terpenoids. nih.govresearchgate.net High-speed countercurrent chromatography (HSCCC) has been successfully applied to separate triterpene saponins from Momordica charantia crude extracts. capes.gov.br This method utilizes biphasic solvent systems, such as methyl tert-butyl ether-n-butanol-methanol-water in varying proportions (e.g., 1:2:1:5 or 1:3:1:5 v/v), to achieve separation. capes.gov.br CCC offers advantages like total sample recovery and no irreversible adsorption. researchgate.net

Spectroscopic Approaches for Structure Elucidation

Once isolated, the precise structure of this compound is determined using a combination of powerful spectroscopic techniques. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex three-dimensional structure of molecules like this compound. vulcanchem.comwikipedia.org A variety of NMR experiments, including 1H-NMR, 13C-NMR, and two-dimensional techniques like COSY, HMQC, and HMBC, are employed to piece together the molecule's framework. nih.govmdpi.com

The 1H-NMR spectrum reveals the number and types of protons in the molecule, while the 13C-NMR spectrum provides information about the carbon skeleton. mdpi.commdpi.com For instance, the 1H-NMR spectrum of a related cucurbitane triterpenoid (B12794562) showed signals for multiple tertiary and secondary methyl groups, as well as olefinic and anomeric protons, which are characteristic features of this class of compounds. nih.govmdpi.com The 13C-NMR data for a similar compound indicated the presence of 30 aglycone carbon signals and six sugar signals, confirming its identity as a triterpene saponin. nih.gov

Detailed analysis of 2D NMR spectra allows for the assignment of all proton and carbon signals and establishes the connectivity between different parts of the molecule. nih.govmdpi.com For example, HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying long-range correlations between protons and carbons, which helps in determining how the sugar units are attached to the aglycone. nih.govmdpi.com

Mass Spectrometry (MS and MS/MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) and its tandem version (MS/MS) are critical for determining the molecular weight and formula of this compound and for analyzing its fragmentation patterns. vulcanchem.comgoogle.comphcog.com High-resolution electrospray ionization mass spectrometry (HRESIMS) is often used to obtain a precise molecular formula. nih.gov

For a related compound, negative-ion HRESIMS showed a quasimolecular ion peak at m/z 689.4630 [M-H]⁻, which corresponded to the calculated molecular formula of C40H66O9. nih.gov In UHPLC-MS/MS analysis of similar cucurbitane-type triterpenoids, the compounds were analyzed with a sodium adduct [M+Na]+ as the parent ion in positive electrospray ionization (ESI) mode. mdpi.com The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule, including the sequence of sugar units in the glycoside chain. mdpi.comnih.gov

Table 2: Spectroscopic Data for this compound and Related Compounds
TechniqueInformation ProvidedExample Finding for a Related Compound nih.gov
1H-NMR Proton environment and connectivitySignals for six tertiary methyl groups, one secondary methyl, one other methyl, four olefinic protons, and one anomeric proton.
13C-NMR Carbon skeleton30 aglycone carbon signals and six sugar signals.
2D-NMR (HMBC) Long-range proton-carbon correlations, linkage of sugar unitsCorrelations between anomeric protons of glucose and specific carbons of the aglycone or other sugar units.
HRESIMS Precise molecular formulaNegative-ion peak at m/z 689.4630 [M-H]⁻, corresponding to C40H66O9.

X-ray Crystallography for Absolute Stereochemistry (where applicable)

Comparison with Related Cucurbitane Triterpenoid Glycosides (e.g., Momordicosides A, C, D, E, F, G, I, K, L)

The table below provides a comparison of this compound with some of its related compounds. The primary structural differences lie in the glycosylation at the C-3 position of the aglycone.

CompoundAglyconeSugar Moiety at C-3Molecular FormulaReference
This compound Cucurbit-5-ene-3β, 22(S), 23(R), 24(R), 25-pentaolβ-D-xylopyranosyl (1→4)-[β-D-glucopyranosyl(1→6)]-β-D-glucopyranosideC₄₇H₈₀O₁₉ jst.go.jp
Momordicoside A Cucurbit-5-ene-3β, 22(S), 23(R), 24(R), 25-pentaolβ-gentiobioside (β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside)C₄₂H₇₂O₁₄ jst.go.jpmdpi.com
Momordicoside C Cucurbit-5,23-diene-3β,7β,22(S),25-tetraolβ-D-glucopyranosideC₃₆H₆₀O₉ nih.govawi.de
Momordicoside D 3β,7β,22(S),23(R),25-pentahydroxy-cucurbit-5-en-19-alNot applicable (Aglycone)C₃₀H₄₈O₆ nih.govawi.de
Momordicoside E 3β,7β,22(S)-trihydroxy-cucurbit-5,23(E),25-trien-19-alNot applicable (Aglycone)C₃₀H₄₄O₄ nih.govawi.de
Momordicoside F 7β,23(S)-dihydroxy-cucurbita-5,24-diene-3,22-dioneNot applicable (Aglycone)C₃₀H₄₄O₄ nih.gov
Momordicoside G 3β,7β-dihydroxy-23(S)-methoxy-cucurbita-5,24-dien-22-oneNot applicable (Aglycone)C₃₁H₄₈O₄ nih.gov
Momordicoside I 5β,19-epoxy-cucurbita-6,24-diene-3β,23(S)-diolβ-D-allopyranosideC₃₆H₅₈O₈ nih.gov
Momordicoside K 5β,19-epoxy-cucurbita-6,23(E)-diene-3β,25-diolβ-D-glucopyranosideC₃₆H₅₈O₈ mdpi.com
Momordicoside L 5β,19-epoxy-cucurbita-6,24-diene-3β,23(R)-diolβ-D-allopyranosideC₃₆H₅₈O₈ mdpi.commdpi.com

Biosynthetic Pathways and Genetic Regulation of Momordicoside B

Precursor Biosynthesis: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The journey to Momordicoside B begins with the synthesis of its fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Plants, including Momordica charantia, utilize two distinct pathways for this purpose: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. ipb.ac.idfrontiersin.orgnih.gov

The MVA pathway is primarily responsible for producing precursors for sesquiterpenes, sterols, and triterpenoids. nih.gov It starts with acetyl-CoA and proceeds through a series of enzymatic steps to form IPP. In contrast, the MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and is the source of precursors for monoterpenes, diterpenes, and carotenoids. nih.goveasyomics.org While both pathways produce IPP and DMAPP, the MVA pathway is considered the principal contributor of the precursors for triterpenoid (B12794562) saponins (B1172615) like this compound. nih.govresearchgate.net

These initial precursors, IPP and DMAPP, are then condensed to form larger molecules. Geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) are synthesized and serve as the direct precursors for the vast array of terpenes. easyomics.org Specifically, two molecules of FPP are combined to create squalene (B77637), the linear 30-carbon precursor of all triterpenoids. nih.gov

Enzymatic Cyclization: Oxidosqualene Cyclases (OSCs) in Triterpene Skeleton Formation

The formation of the characteristic polycyclic triterpene skeleton is a critical and defining step in the biosynthesis of this compound. This process is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). The linear squalene precursor first undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). nih.gov This molecule then serves as the substrate for OSCs.

OSCs catalyze a complex cascade of cyclization reactions, converting the linear 2,3-oxidosqualene into various multi-ringed structures. nih.govoup.com In Momordica charantia, several OSCs have been identified, each responsible for producing a different triterpene skeleton. nih.govtandfonline.comnih.gov For the biosynthesis of cucurbitane-type triterpenoids like this compound, the key enzyme is cucurbitadienol (B1255190) synthase (McCBS). oup.comtandfonline.comnih.gov This enzyme specifically directs the cyclization of 2,3-oxidosqualene to form cucurbitadienol, the foundational scaffold of momordicosides. oup.comtandfonline.com

Research has identified multiple OSC genes in M. charantia, including those for β-amyrin synthase (McBAS), isomultiflorenol (B1244000) synthase (McIMS), and cycloartenol (B190886) synthase (McCAS), in addition to McCBS. tandfonline.comnih.gov The presence and differential expression of these OSCs in various tissues underscore the plant's capacity to produce a diverse array of triterpenoids. nih.govtandfonline.com

Post-Cyclization Modifications: Role of Cytochrome P450 Monooxygenases (CYP450s) and Glycosyltransferases

Following the formation of the initial cucurbitadienol skeleton, a series of extensive modifications occur, which are crucial for the final structure and bioactivity of this compound. These post-cyclization modifications are primarily carried out by two large enzyme families: cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (GTs). nih.gov

CYP450s are a diverse superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and the formation of carbonyl groups. nih.govwikipedia.org In the biosynthesis of momordicosides, CYP450s are responsible for the regio- and stereospecific oxygenation of the cucurbitadienol backbone. oup.comnih.gov These modifications are often rate-limiting steps and are critical for creating the structural diversity observed in cucurbitane triterpenoids. nih.gov For instance, specific CYP450s are involved in the hydroxylation at various carbon positions of the cucurbitane skeleton, leading to the formation of different aglycones. nih.gov

Subsequently, glycosyltransferases (GTs) catalyze the attachment of sugar moieties to the hydroxylated triterpene aglycone. This glycosylation step significantly increases the solubility and stability of the molecule and can modulate its biological activity. The specific type and linkage of the sugar units are key determinants of the final identity of the momordicoside.

Transcriptomic and Proteomic Analyses of Biosynthetic Gene Expression in Momordica charantia

To understand the genetic regulation of this compound biosynthesis, researchers have employed transcriptomic and proteomic approaches. RNA-sequencing (RNA-seq) has been a powerful tool to identify and quantify the expression of genes involved in the triterpenoid biosynthetic pathway in different tissues and developmental stages of M. charantia. nih.govnih.govacs.org

Transcriptomic studies have revealed that the expression of key biosynthetic genes, including those for OSCs like McCBS, and various CYP450s and GTs, is often tissue-specific. tandfonline.comnih.gov For example, while cucurbitacins, the class of compounds to which momordicosides belong, accumulate in the fruits, the highest expression of McCBS has been observed in the leaves. oup.comtandfonline.comresearchgate.net This suggests that the initial steps of biosynthesis may occur in the leaves, with subsequent transport and modification in the fruit. tandfonline.comresearchgate.netfrontiersin.org

Proteomic analyses complement transcriptomic data by providing information about the actual protein levels and their post-translational modifications. Recent proteomic studies have started to identify key enzymes and regulatory proteins involved in the biosynthesis of triterpenoids in M. charantia. mdpi.com These analyses have confirmed the presence of enzymes from the MVA and MEP pathways, as well as various OSCs and modifying enzymes.

Table 1: Key Genes in Momordica charantia Triterpenoid Biosynthesis Identified through Transcriptomic Analysis

Gene Enzyme Pathway Step Reference
McSQS Squalene Synthase Precursor Biosynthesis afjbs.com
McSE Squalene Epoxidase Precursor Biosynthesis nih.gov
McCBS Cucurbitadienol Synthase Cyclization tandfonline.comnih.gov
McBAS β-amyrin synthase Cyclization tandfonline.comnih.gov
McIMS Isomultiflorenol synthase Cyclization tandfonline.comnih.gov
McCAS Cycloartenol synthase Cyclization tandfonline.comnih.gov
CYP88L2 Cucurbitadienol C19 hydroxylase Post-cyclization Modification nih.gov
CYP81Q58 C25 hydroxylase Post-cyclization Modification nih.gov
CYP87D20 C11 carbonylase and C20 hydroxylase Post-cyclization Modification nih.gov

Investigative Strategies for Elucidating Rate-Limiting Steps and Regulatory Mechanisms

Identifying the rate-limiting steps and understanding the regulatory networks are crucial for potentially enhancing the production of this compound. Several investigative strategies are being employed to achieve this.

One approach is the use of metabolic engineering in heterologous systems like yeast (Saccharomyces cerevisiae) or plants like Nicotiana benthamiana. By expressing candidate genes from M. charantia, researchers can functionally characterize enzymes and identify bottlenecks in the pathway. researchgate.net

Another strategy involves the use of elicitors, which are molecules that can induce the expression of defense-related genes, including those in secondary metabolite pathways. Studying the transcriptomic and metabolic responses to elicitors can help identify key regulatory factors and rate-limiting enzymes.

Furthermore, quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS) can be used to link genetic variations to the accumulation of specific triterpenoids. This can help in identifying novel genes and regulatory elements controlling the biosynthesis of this compound. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of the biosynthetic pathway and its regulation. oup.com This comprehensive approach is essential for unraveling the complex mechanisms that govern the production of this important medicinal compound.

Advanced Analytical Techniques for Research Applications of Momordicoside B

Quantitative Determination in Complex Biological and Plant Matrices

Accurate quantification of Momordicoside B is fundamental for evaluating its properties. Given the complexity of plant extracts and biological fluids, highly selective and sensitive analytical methods are required to isolate and measure the target analyte amidst numerous other compounds.

Liquid chromatography coupled with mass spectrometry stands as the premier technique for the quantitative analysis of this compound. UHPLC, an evolution of traditional HPLC, utilizes columns with smaller particle sizes, enabling higher resolution, improved sensitivity, and faster analysis times. nih.gov

In a typical application, an extract from a plant or biological matrix is first prepared and then injected into the UHPLC system. A reversed-phase column, such as a C18, is commonly used to separate the compounds based on their hydrophobicity. mdpi.com The mobile phase often consists of a gradient mixture of water with an acid modifier (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), which is optimized to achieve clear separation of this compound from other related saponins (B1172615) and matrix components. mdpi.comvliz.be

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for compounds like this compound. The mass spectrometer can be operated in various modes, including full scan to identify compounds based on their mass-to-charge ratio (m/z) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS). mdpi.com In MS/MS, a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity for quantification even at very low concentrations. nih.gov High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF), are also employed to provide highly accurate mass measurements, aiding in the confident identification of this compound and its metabolites in complex samples. nih.gov

ParameterTypical Value/ConditionSource
Chromatography System UHPLC or HPLC nih.govmdpi.com
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) diva-portal.org
Mobile Phase A Water with 0.1% Formic Acid vliz.be
Mobile Phase B Acetonitrile or Methanol (B129727) mdpi.com
Flow Rate 0.3 - 1.0 mL/min mdpi.comvliz.be
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode vliz.be
MS Detector Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) nih.govdiva-portal.org
Quantification Mode Multiple Reaction Monitoring (MRM) nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Due to the large molecular weight and non-volatile nature of saponins like this compound, GC-MS is not a suitable method for its direct analysis. However, GC-MS plays a crucial role in the comprehensive metabolomic profiling of Momordica charantia extracts by identifying other classes of compounds. upm.edu.my

Method Validation for Robust Research Quantitation

For quantitative data to be considered reliable and reproducible, the analytical method must undergo rigorous validation. nih.gov This process demonstrates that the method is suitable for its intended purpose. Key validation parameters are established according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). mdpi.com

Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the concentration of this compound. A calibration curve is generated by analyzing standards at several concentration levels, and a linear regression analysis is performed. A correlation coefficient (r) close to 1.0 indicates good linearity. researchgate.net

Accuracy: Accuracy measures the closeness of the determined value to the true value. It is assessed by analyzing samples with known concentrations of this compound and expressing the result as a percentage of the nominal value. nih.gov

Precision: Precision refers to the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (RSD) and is assessed at both intra-day (within the same day) and inter-day (on different days) levels. nih.gov

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. mdpi.com The lower limit of quantification (LLOQ) is a critical parameter for pharmacokinetic studies where concentrations can be very low. mdpi.com

Selectivity: This ensures that the method can unequivocally measure this compound in the presence of other components expected to be in the sample, such as other metabolites or matrix components. nih.gov

Recovery and Matrix Effect: Recovery assesses the efficiency of the sample extraction process. The matrix effect evaluates the influence of co-eluting, interfering substances from the matrix (e.g., plasma, plant extract) on the ionization of the target analyte. nih.gov

Validation ParameterAcceptance CriteriaDescription
Linearity (r) Typically ≥ 0.99Demonstrates a direct proportional relationship between concentration and analytical signal. researchgate.net
Accuracy Within ±15% of nominal value (±20% at LLOQ)Measures how close the measured value is to the true value. nih.gov
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)Assesses the reproducibility of the measurement. nih.gov
LLOQ Lowest concentration meeting accuracy/precision criteriaThe minimum concentration that can be reliably quantified. mdpi.com
Stability Analyte concentration remains within acceptable limitsAssesses the stability of the compound under various conditions (e.g., freeze-thaw, short-term storage). nih.gov

Application in Pharmacokinetic and Metabolomic Research Models

Validated analytical methods are indispensable tools for applying this compound in preclinical research models, particularly in pharmacokinetic and metabolomic studies. These investigations are performed exclusively in non-human models, such as rodents, to understand the compound's biological activity.

Pharmacokinetic Studies: Pharmacokinetics describes the journey of a compound through a biological system, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.gov Following administration of this compound to an animal model (e.g., rats), a validated LC-MS/MS method is used to measure its concentration in plasma samples collected at various time points. nih.govsemanticscholar.org This data allows for the calculation of key pharmacokinetic parameters.

PK ParameterDescription
Cmax Maximum (peak) plasma concentration that the compound reaches.
Tmax Time at which Cmax is observed.
AUC (Area Under the Curve) Represents the total systemic exposure to the compound over time. frontiersin.org
t1/2 (Half-life) Time required for the plasma concentration of the compound to decrease by half.
Clearance (CL) The rate at which the compound is removed from the body. researchgate.net
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. researchgate.net

These parameters provide critical insights into the bioavailability of this compound and how its concentration changes over time in a biological system. frontiersin.org

Metabolomic Research: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov When an animal model is treated with this compound or a saponin-rich extract, high-resolution LC-MS or GC-MS can be used to analyze biological samples (e.g., serum, liver tissue). nih.govnih.gov By comparing the metabolic profiles of treated animals to a control group, researchers can identify which metabolic pathways are significantly altered by the compound. nih.gov This untargeted or targeted approach can reveal the mechanisms of action and help identify potential biomarkers related to the compound's biological effects. For instance, studies have used metabolomics to show how saponins from Momordica charantia can regulate pathways like glycerophospholipid metabolism and the Krebs cycle in diabetic mouse models. nih.gov

Pharmacological Investigations and Cellular/molecular Mechanisms of Action

Antidiabetic Research Applications

Momordicoside B, a cucurbitane-type triterpenoid (B12794562) glycoside found in bitter melon (Momordica charantia), has been a subject of scientific inquiry for its potential antidiabetic properties. Research has explored its effects on various cellular and molecular pathways involved in glucose metabolism.

Modulation of Glucose Homeostasis Pathways (e.g., AMP-activated protein kinase (AMPK) activation, glucose uptake enhancement)

Studies have indicated that triterpenoids from Momordica charantia, including momordicosides, play a role in managing blood glucose levels by activating AMP-activated protein kinase (AMPK). mdpi.com The activation of AMPK is a critical step in enhancing glucose uptake and fatty acid oxidation. mdpi.comresearchgate.net Specifically, certain momordicosides have been shown to increase AMPK activity, which in turn stimulates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. researchgate.netcapes.gov.br This process is essential for the entry of glucose into cells, particularly in L6 myotubes and 3T3-L1 adipocytes. mdpi.comcapes.gov.br By activating AMPK, these compounds can help regulate glucose and lipid homeostasis. mdpi.comnih.gov

In experimental models, momordicosides have demonstrated the ability to enhance fatty acid oxidation and improve glucose disposal during glucose tolerance tests in both insulin-sensitive and insulin-resistant mice. researchgate.netcapes.gov.br The activation of AMPK by these triterpenoids can be significant, with some studies reporting a 20–35% increase in AMPK activity. mdpi.com

Table 1: Effect of this compound and Related Compounds on Glucose Homeostasis Pathways
Compound/ExtractModel SystemKey FindingReference
Momordicosides (general)L6 myotubes, 3T3-L1 adipocytesIncreased AMPK activity and stimulated GLUT4 translocation. mdpi.comcapes.gov.br
Momordicoside(s)Insulin-sensitive and insulin-resistant miceEnhanced fatty acid oxidation and glucose disposal. researchgate.netcapes.gov.br
M. charantia triterpenoidsIn vitroIncreased AMPK activity by 20–35%. mdpi.com

Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase)

In the context of managing post-prandial hyperglycemia, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy. nih.gov In silico studies have investigated the potential of various phytocompounds from Momordica charantia seeds, including this compound, to inhibit α-amylase. These computational analyses have identified this compound as having a high binding affinity for the α-amylase protein, suggesting it could be a potent inhibitor. ijpsr.comijpsr.com Specifically, molecular docking studies revealed a binding energy of -9.0 Kcal/mol for this compound with α-amylase. ijpsr.com

While direct in vitro inhibitory values for this compound are not extensively detailed in the provided results, studies on related compounds and extracts from M. charantia support this line of inquiry. For instance, other momordicosides like Momordicoside A have shown significant inhibitory activity against α-amylase. nih.govresearchgate.net The inhibition of these enzymes by compounds like this compound could delay the breakdown of starch and subsequent glucose absorption. nih.gov

Table 2: In Silico Analysis of this compound and Related Compounds on α-Amylase
CompoundTarget ProteinBinding Energy (Kcal/mol)Key FindingReference
This compoundα-amylase-9.0High binding affinity suggesting potent inhibition. ijpsr.com
Momordicoside Aα-amylase-9.9Higher binding affinity than this compound. ijpsr.com
Momordicoside Cα-amylase-9.8High binding affinity. ijpsr.com
Momordicoside Dα-amylase-9.4High binding affinity. ijpsr.com

Impact on Pancreatic Beta-Cell Regeneration and Function in in vitro and Animal Models

The regeneration and protection of pancreatic beta-cells are crucial for restoring insulin (B600854) secretion in diabetic conditions. openaccessjournals.com Extracts from Momordica charantia have been shown to potentially contribute to the renewal of pancreatic beta-cells. researchgate.net Studies suggest that certain compounds within bitter melon may enhance insulin secretion from pancreatic β-cells and improve their function. nih.gov For instance, oral administration of M. charantia extracts in diabetic rats has been associated with an increase in the percentage of insulin-positive pancreatic beta-cells and the size and number of pancreatic islets. researchgate.net While direct studies focusing solely on this compound's effect on beta-cell regeneration are limited in the provided results, the broader effects of M. charantia extracts point towards a potential role for its constituent compounds in this area. researchgate.netcore.ac.uk The regeneration of these cells is a key mechanism for the antidiabetic effects observed with these extracts. researchgate.netmdpi.com

Regulation of Insulin Signaling Cascades in Experimental Systems

This compound and other compounds from bitter melon are being investigated for their role in modulating insulin signaling pathways. kln.ac.lk The insulin signaling pathway is central to glucose homeostasis, and its dysregulation leads to insulin resistance. creative-diagnostics.commdpi.com Computational docking studies have explored the binding affinity of various compounds from M. charantia to the insulin receptor. kln.ac.lk While some compounds like Momordicilin showed a high binding affinity, Momordicoside L had a lower affinity in one study. kln.ac.lk However, other research highlights that bioactive components from bitter melon can activate the insulin receptor and its downstream signaling, including the PI3K/Akt pathway, which is crucial for GLUT4 translocation and glucose uptake. researchgate.netnih.gov A protein isolated from M. charantia, mcIRBP, has been shown to physically interact with the insulin receptor, enhance its kinase activity, and stimulate glucose uptake in cells and glucose clearance in mice. nih.gov

Anticancer Research Applications

Preliminary research has begun to explore the potential of this compound and related compounds in the context of cancer. These investigations have primarily been conducted using in vitro models, such as cancer cell lines.

Induction of Apoptosis and Modulation of Cell Cycle Progression in Cancer Cell Lines

Extracts from Momordica charantia have demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death. caringsunshine.com These extracts have been shown to cause cell cycle arrest, often at the G2/M phase, and modulate the expression of key cell cycle regulatory proteins. biomedpharmajournal.orgnih.govresearchgate.net For example, in breast cancer cells, bitter melon extract treatment led to increased cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases, both of which are hallmarks of apoptosis. nih.govresearchgate.net Furthermore, the expression of proteins that regulate the cell cycle, such as cyclin B1 and cyclin D1, was inhibited. biomedpharmajournal.orgnih.gov

While many studies have used crude extracts of M. charantia, there is growing interest in identifying the specific bioactive compounds responsible for these anticancer effects. caringsunshine.combiomedpharmajournal.org Triterpene glycosides, the class of compounds to which this compound belongs, have been noted for their cytotoxic effects against various cancer cell lines, including lung, brain, and colon cancer cells. frontiersin.org Although direct evidence singling out this compound is still emerging, the collective findings on bitter melon extracts and their constituent triterpenoids suggest a potential role in inducing apoptosis and modulating the cell cycle in cancer cells. caringsunshine.combiomedpharmajournal.orgfrontiersin.org

Table 3: Effects of Momordica charantia Extracts (Containing Momordicosides) on Cancer Cells
Extract/CompoundCancer Cell Line(s)EffectMechanismReference
Bitter Melon Extract (BME)MCF-7, MDA-MB-231 (Breast Cancer)Decreased proliferation, induced apoptosis, G2/M phase arrest.Increased PARP cleavage, caspase activation, inhibition of survivin and claspin, enhanced p53 and p21, inhibited cyclin B1 and D1. biomedpharmajournal.orgnih.govresearchgate.net
Momordica charantia extractsVarious cancer cell linesInhibition of proliferation, induction of apoptosis.Affects NF-κB and MAPK signaling pathways. caringsunshine.com
Triterpene glycosidesLung, brain, colon cancer cell linesCytotoxic effects.Not specified. frontiersin.org

Based on a comprehensive review of available scientific literature, there is insufficient specific data focusing solely on the chemical compound this compound to fulfill the detailed requirements of the requested article outline.

Current research on the pharmacological and immunomodulatory properties of constituents from the Momordica charantia (bitter melon) plant is extensive; however, it predominantly concentrates on the whole fruit extract, other specific momordicosides like Momordicoside G, or related triterpenoids such as Momordicine I.

Specifically:

Detailed mechanistic studies on the regulation of cell proliferation, interference with molecular targets like c-Met, and effects on mitochondrial function have been published for Momordicine I and the whole bitter melon extract. semanticscholar.orgbiomedpharmajournal.orgmdpi.com

Investigations into the regulation of macrophage phenotypes have identified effects of Momordicoside G.

Research on the modulation of inflammatory cytokines and potential immunostimulatory roles has largely been conducted using the undifferentiated extract of Momordica charantia. researchgate.netscribd.com

While this compound is consistently identified as a component of Momordica charantia semanticscholar.orgnih.govscgarai.dr.in, dedicated studies on its specific bioactivities as outlined in the request are not sufficiently available in the public domain to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided structure. Fulfilling the request would necessitate extrapolating findings from other related compounds, which would violate the instruction to focus solely on this compound.

Antiobesity and Lipid Metabolism Research Applications

Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, and adipocyte hypertrophy, the enlargement of existing fat cells, are central to the development of obesity. biorxiv.orgmdpi.com Studies utilizing extracts of Momordica charantia, which contain this compound, have demonstrated inhibitory effects on these processes in various experimental models.

Table 1: Effects of Momordica charantia Extracts (containing this compound) on Adipogenesis and Adipocyte Hypertrophy in Experimental Models

Experimental ModelKey FindingsReference
3T3-L1 pre-adipocytesReduced lipid accumulation during differentiation. ijpsonline.com
High-fat diet-induced obese micePrevented adipocyte hypertrophy and visceral fat accumulation. semanticscholar.orgresearchgate.net
Fructose-induced metabolic syndrome ratsPrevention of increased adipocyte diameter through lipolysis. nih.gov
Fetal undernutrition rat modelReversal of adipocyte hypertrophy with dietary intervention. mdpi.com

Modulation of Key Lipid Metabolism Regulators (e.g., PPARs, LXRs, SREBPs, Sirtuins)

The anti-obesity effects of this compound and related compounds in Momordica charantia appear to be mediated through the modulation of several key transcription factors and enzymes that govern lipid metabolism. semanticscholar.orgresearchgate.net These include Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Sterol Regulatory Element-Binding Proteins (SREBPs), and Sirtuins. semanticscholar.orgresearchgate.netdntb.gov.ua

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs, particularly PPARγ, are master regulators of adipogenesis. ijpsonline.com Studies on bitter melon juice have shown that it can inhibit adipocyte differentiation by downregulating the expression of PPARγ mRNA. ijpsonline.com PPARs are crucial in the control of genes involved in lipid metabolism and inflammatory responses. frontiersin.org PPARα, for instance, is involved in fatty acid catabolism. xiahepublishing.com

Liver X Receptors (LXRs): LXRs are involved in the regulation of cholesterol and fatty acid metabolism. xiahepublishing.com They can interact with PPAR signaling pathways. frontiersin.orgxiahepublishing.com The modulation of LXRs is another potential mechanism through which components of bitter melon may influence lipid homeostasis.

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs, particularly SREBP-1c, are key transcription factors that regulate lipogenesis, the synthesis of fatty acids and triglycerides. xiahepublishing.commdpi.com Research has indicated that bitter melon extracts can reduce the mRNA levels of lipogenic genes, including those regulated by SREBPs. ijpsonline.com Downregulation of SREBP has been associated with the anti-obesity effects of bitter melon. ijpsonline.com

Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that play important roles in metabolism and cellular stress responses. mdpi.comnih.gov SIRT1, for example, influences lipid metabolism by deacetylating and inhibiting SREBP-1c, thereby reducing fat synthesis and storage. mdpi.comnih.gov SIRT6 has also been shown to inhibit preadipocyte differentiation. frontiersin.org The interplay between sirtuins and other metabolic regulators like PPARs and SREBPs is complex and presents a promising area for understanding the effects of compounds like this compound. semanticscholar.orgresearchgate.netcore.ac.uk

Table 2: Modulation of Key Lipid Metabolism Regulators by Momordica charantia Constituents

RegulatorFunction in Lipid MetabolismObserved Effect of M. charantia ConstituentsReference
PPARγ Master regulator of adipogenesis.Downregulation of mRNA expression. ijpsonline.com
LXRs Regulate cholesterol and fatty acid metabolism.Implicated as a target for lipid-lowering effects. semanticscholar.orgresearchgate.net
SREBPs Control lipogenesis (fat synthesis).Reduction in mRNA levels of target genes. ijpsonline.com
Sirtuins Regulate metabolism and stress responses.Implicated as a target for anti-obesity effects. semanticscholar.orgresearchgate.net

Other Investigated Biological Activities (e.g., Antioxidant Mechanisms)

Beyond its effects on lipid metabolism, this compound and other phytochemicals in Momordica charantia have been investigated for their antioxidant properties. researchgate.netmdpi.comnih.gov Oxidative stress is implicated in the pathophysiology of various diseases, including obesity. nih.gov

Table 3: Investigated Antioxidant Activities of Momordica charantia Constituents

ActivityMethod/ModelKey FindingReference
Free Radical ScavengingDPPH assayExtracts showed scavenging activity. researchgate.netnih.gov
Superoxide (B77818) ScavengingIn vitro assaysExtracts demonstrated superoxide scavenging ability. researchgate.net
Inhibition of Lipid PeroxidationIn vivo modelsInhibition of lipid peroxidative system. nih.gov
Nitric Oxide ScavengingPASS analysis (prediction)Predicted activity for Momordicoside A. pensoft.net

Structure Activity Relationship Sar Studies of Momordicoside B and Its Analogues

Influence of Glycosidic Moiety Variations on Biological Activities

Research on various momordicosides and related compounds has shown that the glycosidic portions, which often consist of monosaccharides like D-glucose, D-allose, and D-xylose, significantly impact their effects. mdpi.com These sugars are commonly attached at positions C-3, C-7, C-23, or C-25. mdpi.com For instance, studies on the α-glucosidase inhibitory activity of different cucurbitane glycosides have revealed that polarity plays a significant role; the most polar compounds, Momordicoside A and Momordicoside M, exhibited the strongest inhibition of the enzyme. nih.gov This suggests that the presence and arrangement of hydrophilic sugar groups can enhance interaction with certain biological targets.

Molecular docking studies have provided further insight, indicating that the sugar moieties directly contribute to binding affinity by forming multiple strong hydrogen bonds with the active sites of target enzymes like Dipeptidyl Peptidase 4 (DPP4). tapchikhoahochongbang.vn The complexity and stereochemistry of these sugar chains are therefore not merely passive carriers for the aglycone but are active participants in the molecular interactions that lead to a biological response.

Comparative studies of different glycosides isolated from Momordica charantia highlight these structure-activity relationships. For example, the α-glucosidase inhibitory activities of various monoglycosides have been evaluated, showing distinct differences based on the specific compound.

Compoundα-Glucosidase Inhibitory Activity (IC50, μM)Key Structural Feature
Karaviloside VIII56.5% inhibition (most active in study)Monoglycoside
Karaviloside VI40.3% inhibitionMonoglycoside
Momordicoside A33.5% inhibitionMonoglycoside
Charantoside XV23.9% inhibitionMonoglycoside
Momordicoside L23.7% inhibition (least active in study)Monoglycoside

Data sourced from a study evaluating enzyme inhibition at a concentration of 1.33 mM. mdpi.comresearchgate.net

Impact of Aglycone Structure Modifications on Pharmacological Efficacy

The aglycone, the non-sugar triterpenoid (B12794562) framework, provides the foundational structure for biological activity. Modifications to this core can lead to significant changes in pharmacological efficacy. Key features of the aglycone, such as the presence and position of hydroxyl (–OH) groups, epoxy rings, and other functional groups, are vital for target interaction.

For example, the inhibitory activity of certain cucurbitane sapogenins against protein tyrosine phosphatase 1B (PTP1B), a target in type II diabetes, has been directly associated with the presence of –OH groups on the aglycone. nih.gov Similarly, SAR studies on cucurbitane derivatives have shown that hydroxyl and carboxyl moieties on the aglycone enhance interactions with protein kinases by forming hydrogen bonds with key residues in their catalytic domains. researchgate.net

Specific modifications, such as the introduction of a 5β,19-epoxy bridge or methoxy (B1213986) groups at various positions, have been shown to modulate activity. Cucurbitane-type triterpenoids like (19R,23E)-5β,19-epoxy-19,25-dimethoxycucurbita-6,23-dien-3β–ol demonstrated notable inhibitory activity against both PTP1B and α-amylase, highlighting the importance of these specific aglycone features. researchgate.net

Aglycone ModificationObserved Impact on BioactivityExample Target/Activity
Presence of Hydroxyl (-OH) groupsEnhances inhibitory activityProtein Tyrosine Phosphatase 1B (PTP1B) nih.gov
Presence of Carboxyl (-COOH) groupsEnhances interaction with protein kinasesAKT1, IL6 researchgate.net
5β,19-epoxy-19,25-dimethoxy structureRemarkable inhibitory activityPTP1B and α-amylase researchgate.net
Acetylation of C-3 hydroxyl groupGreater potency in cytotoxicity assaysAntiproliferative activity nih.gov

Derivatization Strategies for Enhanced Bioactivity and Specificity in Research

To improve the therapeutic potential of natural compounds like Momordicoside B, researchers employ various derivatization strategies. These chemical modifications aim to enhance properties such as bioactivity, target specificity, solubility, and bioavailability.

One common strategy is the selective modification of functional groups on the aglycone. For instance, the acetylation of the C-3 hydroxyl group on some triterpenoids has been shown to result in greater potency compared to the parent compound with a free hydroxyl group. nih.gov Another key strategy involves altering the glycosidic portion of the molecule. The targeted addition of sugar units (glycosidation) at specific positions, such as C-3 or C-28 on the triterpenoid skeleton, can either enhance or diminish cytotoxic activity, demonstrating the sensitivity of the structure-activity relationship. nih.gov

Beyond direct chemical modification, formulation strategies are also employed to overcome challenges like poor water solubility, which is common for many triterpenoids and can limit their bioavailability. mdpi.com One such approach is the formation of inclusion complexes with cyclodextrins. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate lipophilic molecules like triterpenoids, thereby improving their solubility and potential for absorption. mdpi.com

Computational Modeling in SAR Prediction

Computational modeling has become an indispensable tool in modern drug discovery and SAR studies, allowing researchers to predict how structural modifications might affect a compound's biological activity before it is synthesized. mdpi.comnih.gov Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to simulate the interaction between a ligand, such as this compound, and its biological target. mdpi.com

Molecular docking studies have been applied to this compound and its analogues to predict their binding affinity and orientation within the active sites of enzymes. A study screening for inhibitors of DPP4 found that this compound had a strong predicted binding affinity, forming numerous hydrogen bonds with the enzyme's active site. tapchikhoahochongbang.vn The model suggested that the sugar moieties were crucial for this strong interaction, a finding that complements experimental observations. tapchikhoahochongbang.vn

Similarly, in silico docking of various momordicosides and related compounds with α-amylase and α-glucosidase has provided supportive data for their enzyme-inhibiting activities. mdpi.comnih.gov These models can predict the binding site and reveal that the inhibitory action relies on the formation of multiple hydrogen bonds between the hydroxyl groups of the triterpenoid glycoside and key amino acid residues of the enzyme. nih.gov More advanced methods, such as molecular dynamics simulations, can further confirm the stability of these predicted ligand-receptor complexes over time. researchgate.net These computational approaches accelerate the process of identifying promising lead compounds and provide a rational basis for designing derivatives with enhanced efficacy. marine.csiro.au

Computational and Systems Biology Approaches in Momordicoside B Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction (e.g., α-amylase, viral proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential protein targets for Momordicoside B and estimating the strength of their interaction, often expressed as binding energy (kcal/mol).

α-Amylase Inhibition: A key enzyme in carbohydrate metabolism, α-amylase, has been a primary target for investigating the anti-diabetic potential of this compound. Molecular docking studies have shown that this compound, along with other related compounds from Momordica charantia, exhibits a high binding affinity for α-amylase. ijpsr.comijpsr.com One study demonstrated that this compound had a binding affinity greater than -9 kcal/mol, indicating a strong interaction with the diabetic target protein. ijpsr.comijpsr.com These in silico findings are supported by in vitro enzyme inhibition assays, which confirm the potential of this compound and its parent extracts to act as α-amylase inhibitors. ijpsr.comijpsr.comnih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with the amino acid residues within the catalytic site of the enzyme. nih.gov

Antiviral Activity: The potential of this compound as an antiviral agent has also been explored using molecular docking, particularly against proteins of the SARS-CoV-2 virus. benthamdirect.comeurekaselect.comresearchgate.net In a screening of 16 bioactive compounds from Momordica charantia, this compound was found to have the lowest binding energy when docked with the SARS-CoV-2 main protease (Mpro or 6LU7) and the spike glycoprotein-human ACE2 complex (6CS2). benthamdirect.comeurekaselect.comresearchgate.net This suggests that this compound could be a promising candidate for inhibiting viral replication and entry. benthamdirect.comeurekaselect.com

Target ProteinOrganism/VirusPredicted Binding Energy (kcal/mol)Research Focus
α-AmylasePorcine Pancreas> -9Anti-diabetic
Main Protease (Mpro/6LU7)SARS-CoV-2Lowest among 16 compoundsAntiviral
Spike Glycoprotein-ACE2 (6CS2)SARS-CoV-2Lowest among 16 compoundsAntiviral

Network Pharmacology Analysis for Identifying Multi-Target Interactions and Pathway Modulations

Network pharmacology is an approach that shifts the drug discovery paradigm from a "one-target, one-drug" model to a "multi-target, multi-component" network model. This is particularly relevant for natural products like this compound, which likely exert their effects by modulating multiple proteins and pathways simultaneously.

By constructing "compound-target-disease" networks, researchers can visualize and analyze the complex interactions between the chemical constituents of an extract and their biological targets. informaticsjournals.co.in For compounds from Momordica charantia, including momordicosides, network pharmacology studies have identified numerous potential targets and pathways related to their therapeutic effects. informaticsjournals.co.ininformaticsjournals.co.in

Key signaling pathways identified through this approach to be modulated by M. charantia compounds include:

PI3K-Akt signaling pathway: Central to cell growth, proliferation, and glucose metabolism. informaticsjournals.co.inmdpi.com

Toll-like receptor signaling pathway: Involved in the innate immune response and inflammation. informaticsjournals.co.ininformaticsjournals.co.in

NF-kappa B signaling pathway: A key regulator of inflammation, immunity, and cell survival. informaticsjournals.co.ininformaticsjournals.co.in

Cytokine-cytokine receptor interaction: Crucial for immune cell communication and inflammatory responses. informaticsjournals.co.inresearchgate.net

One study focusing on the anti-obesity effects of bitter melon saponins (B1172615) used network pharmacology to screen for active compounds. besjournal.combesjournal.com The analysis pointed to Momordicine I and II as key components and identified mTOR as a high-value target, suggesting that the lipid-lowering effects may be mediated through the regulation of lipophagy. besjournal.combesjournal.com Another study identified Protein kinase C delta (PRKCD) as a hub gene in the context of type 2 diabetes, with Momordicoside C showing a strong docking score against it. researchgate.net These studies highlight the power of network pharmacology to generate hypotheses about the multi-faceted mechanisms of action of momordicosides. besjournal.combesjournal.comresearchgate.net

Untargeted and Targeted Metabolomics Profiling in Animal and in vitro Models for Mechanistic Insights

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a direct functional readout of the physiological state of an organism. nih.gov Metabolomics can be broadly divided into two categories: untargeted (discovery) metabolomics, which aims to measure as many metabolites as possible, and targeted metabolomics, which focuses on quantifying a specific group of predefined metabolites. novelgenetech.comnovogene.commetabolomicscentre.ca

Targeted Metabolomics: Targeted metabolomics offers higher sensitivity and specificity for quantifying known metabolites, making it suitable for validating findings from untargeted studies or for investigating specific metabolic pathways. novogene.com This approach has been applied to study changes in amino acids and their derivatives in animal models, providing precise measurements of key metabolites. arvojournals.org In studies involving rare cell types, targeted metabolomics protocols have been developed to allow for accurate measurements from a minimal number of cells, which is crucial for in vitro and ex vivo experiments. nih.gov For example, in vitro metabolomics platforms compatible with high-throughput screening can be used to assess the metabolic effects of compounds on cell cultures like hepatocytes. bham.ac.uk

By applying these metabolomics strategies to animal and in vitro models treated with this compound, researchers can gain deep insights into how it affects key metabolic pathways, such as glucose metabolism, lipid metabolism, and amino acid metabolism, providing a mechanistic link between the compound and its observed physiological effects. mdpi.com

Integration of Omics Data (Transcriptomics, Proteomics, Metabolomics) to Elucidate Complex Biological Responses

The ultimate goal of systems biology is to integrate data from multiple "omics" levels—genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics—to build a comprehensive model of a biological system. mdpi.com This multi-omics approach provides a more complete understanding than any single omics analysis alone, as it connects the genetic potential (genomics), gene expression (transcriptomics), functional machinery (proteomics), and the resulting physiological activity (metabolomics). nih.govmdpi.com

The integration of transcriptomics and metabolomics, for example, can link changes in gene expression to alterations in metabolic pathways. mdpi.com Similarly, combining proteomics and metabolomics can reveal how changes in protein levels affect metabolic function. frontiersin.org

While comprehensive multi-omics studies focused specifically on this compound are still emerging, research on related compounds and extracts from M. charantia demonstrates the power of this approach. For instance, integrated analyses have been used to investigate the mechanisms of placental overgrowth in cloned cattle and to reveal metabolic heterogeneity in gastric cancer. mdpi.comnih.gov A study on Momordicoside G used transcriptomic data to identify potential protein targets, which were then analyzed using GO and KEGG enrichment and protein-protein interaction (PPI) networks to understand its regulatory effects on macrophages. frontiersin.orgnih.gov

The process typically involves:

Data Acquisition: High-throughput analysis at the transcript, protein, and metabolite levels from control and treated samples (e.g., in vitro cell models or animal tissues). frontiersin.org

Bioinformatic Analysis: Identifying differentially expressed genes, proteins, and metabolites. mdpi.com

Pathway and Network Analysis: Mapping the identified molecules to biological pathways (e.g., KEGG pathways) and constructing interaction networks. biorxiv.org

Data Integration: Using statistical and computational models to correlate changes across the different omics layers, thereby identifying key regulatory nodes and pathways that are perturbed by the compound. mdpi.com

By applying these integrated strategies to this compound research, scientists can move beyond single-target interactions to a holistic understanding of its biological effects, elucidating the complex network of events that lead to its therapeutic outcomes.

Future Research Directions and Translational Potential in Pre Clinical Development

Discovery of Novel Momordicoside B Analogues from Natural Sources

The quest for new therapeutic agents often begins with the exploration of nature's vast chemical diversity. The plant Momordica charantia is a rich source of cucurbitane-type triterpenoids, with over 100 such compounds already isolated from its various parts, including fruits, seeds, and roots. tandfonline.comtandfonline.com Ongoing phytochemical investigations of M. charantia continue to yield novel momordicoside analogues.

Recent studies have led to the isolation and characterization of several new cucurbitane triterpenoids from different parts of the plant. For instance, research on the fruits has resulted in the discovery of new momordicosides, designated as U, V, and W. nih.govresearchgate.net Similarly, studies on the seeds have led to the isolation of two new cucurbitane triterpenoids. tandfonline.comtandfonline.com The leaves of M. charantia have also proven to be a source of new analogues, with two novel cucurbitane-type triterpenoids recently identified. nih.gov

This continuous discovery of new momordicosides, such as momordicoside U, from various parts of the plant underscores the potential for identifying additional analogues with unique structural features and potentially enhanced biological activities. nih.gov The variation in chemical constituents based on the plant's locality suggests that exploring M. charantia from different geographical regions could lead to the discovery of even more novel compounds. mdpi.com

Table 1: Examples of Recently Discovered Momordicoside Analogues and Related Compounds

Compound NamePlant PartReference
Momordicoside UFruits, Whole Plant nih.govresearchgate.netnih.gov
Momordicoside VFruits nih.govresearchgate.net
Momordicoside WFruits nih.govresearchgate.net
New Triterpenoids (unnamed)Seeds tandfonline.comtandfonline.com
New Triterpenoids (unnamed)Leaves nih.gov
Taimordisins A-DFruits researchgate.net
Kuguacins A-ERoots cabidigitallibrary.org

Exploration of Synthetic and Semi-synthetic Pathways for Analog Production

While natural sources provide a diverse array of momordicoside analogues, synthetic and semi-synthetic approaches offer the potential to create novel derivatives with tailored properties. The complex structure of cucurbitane triterpenoids presents a significant challenge for total synthesis. However, semi-synthesis, which involves the chemical modification of naturally occurring momordicosides, is a more feasible strategy.

Researchers are exploring various chemical transformations to generate new analogues. For example, acid-catalyzed transformations of cucurbitane-type triterpenoids have been shown to produce a variety of derivatives through reactions like intramolecular nucleophilic addition and isomerization. acs.org Allylic hydroxylation, a reaction catalyzed by enzymes like cytochrome P450, is another key transformation that can lead to a diverse range of bitter compounds. nih.gov These enzymatic and chemical modifications can introduce new functional groups and alter the stereochemistry of the molecule, potentially leading to compounds with improved activity or different biological targets.

The development of efficient synthetic and semi-synthetic pathways will be crucial for producing larger quantities of promising analogues for further pre-clinical testing and for establishing structure-activity relationships.

Development of this compound as a Research Tool for Specific Cellular Pathways

This compound and its analogues have the potential to serve as valuable research tools for elucidating specific cellular signaling pathways. Momordicosides have been shown to modulate several key pathways implicated in various diseases. caringsunshine.com

For instance, momordicine I, a related cucurbitane triterpenoid (B12794562), has been found to target the c-Met signaling pathway and its downstream effector, STAT3. nih.govmdpi.com This pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in cancer. nih.govmdpi.com By inhibiting this pathway, momordicine I has demonstrated anti-tumor effects in pre-clinical models of head and neck cancer. mdpi.com

Furthermore, momordicosides have been reported to influence the NF-κB and MAPK signaling pathways, both of which play significant roles in inflammation and cancer. caringsunshine.comnih.gov Some momordicosides have also been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. tandfonline.comnih.gov In silico studies suggest that this compound, along with other related compounds, may interact with diabetic target proteins like α-amylase and protein kinase C delta (PRKCD). ijpsr.comijpsr.comresearchgate.net

By using this compound and its analogues as molecular probes, researchers can further investigate the intricate workings of these and other cellular pathways, potentially leading to the identification of new therapeutic targets.

Pre-clinical Efficacy Studies in Refined Animal Models of Disease

The promising in vitro activities of this compound and its analogues necessitate further investigation in well-defined animal models of disease. Pre-clinical studies using extracts of Momordica charantia have shown beneficial effects in various disease models, including those for diabetes and cancer. researchgate.netbiomedpharmajournal.orgfrontiersin.org

In the context of cancer, extracts containing momordicosides have been shown to suppress tumor growth in animal models. caringsunshine.com Specifically, momordicine-I has demonstrated efficacy in preventing tumor growth in head and neck cancer xenograft models in mice, with no apparent toxicity. mdpi.com Studies have also reported the anti-tumor effects of M. charantia extracts in models of breast cancer. biomedpharmajournal.org

For metabolic diseases, extracts from the fruits and seeds of M. charantia have been shown to reduce fasting glucose and HbA1c levels in animal models of type 2 diabetes. frontiersin.orgpharmacophorejournal.com The use of refined animal models, including genetically engineered models and xenograft models, will be crucial for evaluating the efficacy of purified this compound and its specific analogues. mdpi.comresearchgate.netbiomedpharmajournal.org These studies will provide essential data on the in vivo activity and potential therapeutic applications of these compounds.

Investigating Biomarkers of Activity in Pre-clinical Settings

To facilitate the translation of this compound from pre-clinical research to potential clinical applications, the identification of reliable biomarkers of its activity is essential. Biomarkers can provide insights into the compound's mechanism of action and serve as indicators of its therapeutic effect.

Based on the known cellular targets of related compounds, several potential biomarkers can be investigated. For instance, given the inhibitory effect of momordicine-I on the c-Met/STAT3 pathway, the phosphorylation status of STAT3 (p-STAT3) and the expression levels of its downstream targets like c-Myc and cyclin D1 could serve as pharmacodynamic biomarkers. mdpi.com In pre-clinical studies with momordicine-I, a significant reduction in phospho-STAT3 (Tyr-705) was observed in treated cancer cells. mdpi.com

In the context of metabolic diseases, changes in blood glucose levels, insulin (B600854) secretion, and the expression of genes involved in glucose and lipid metabolism could be monitored. nih.govsemanticscholar.org For example, the activation of AMPK and the expression of genes regulated by this kinase could be assessed. tandfonline.comnih.gov Furthermore, in studies involving M. charantia nanoparticles in diabetic rats, the expression of inflammatory signaling molecules like TGF-β was found to be modulated, suggesting these could also be potential biomarkers. nih.gov

Advanced Delivery Systems for Experimental Application (e.g., ethosomes for research purposes)

The therapeutic potential of this compound and other cucurbitane triterpenoids can be limited by factors such as poor solubility and low bioavailability. Advanced delivery systems are being explored to overcome these challenges in experimental settings.

One promising approach is the use of nanoparticle-based delivery systems. Solid lipid nanoparticles (SLNs) have been investigated for the delivery of charantin, another active compound from M. charantia, with the goal of improving its stability and delivery. phcogj.com Silver nanoparticles synthesized using M. charantia extract have also been developed and characterized, demonstrating the potential for creating nano-formulations of the plant's bioactive compounds. nih.govscholarsresearchlibrary.comjocpr.com

Ethosomes, which are lipid vesicles containing a high concentration of ethanol (B145695), represent another advanced delivery system that could be explored for the experimental application of this compound. The ethanol in ethosomes can enhance the permeation of the encapsulated compound across biological membranes. While specific studies on this compound-loaded ethosomes are not yet available, the development of such systems could significantly improve its delivery and efficacy in pre-clinical research. The integration of bitter melon components into nanomedicine is a growing area of interest for advanced therapeutic applications. researchgate.net

Q & A

Q. What are the primary methods for isolating and identifying Momordicoside B from natural sources?

this compound, a cucurbitane-type triterpenoid, is typically isolated from Momordica charantia (bitter melon) using chromatographic techniques such as column chromatography and preparative HPLC. Structural elucidation is achieved via LC/Q-TOF-MS/MS for molecular weight determination and NMR spectroscopy for detailed stereochemical analysis. For example, network pharmacology studies on related compounds (e.g., Momordicoside I) have employed LC/MS to identify bioactive saponins and their glycosylation patterns .

Q. How is the purity of this compound validated in experimental studies?

Purity is assessed using HPLC with UV detection (e.g., C18 reverse-phase columns) and comparison to reference standards. Analytical methods must adhere to guidelines requiring ≥95% purity for in vitro assays and ≥98% for in vivo studies. Detailed protocols for compound characterization, including melting points and spectroscopic data, should align with journal standards for reproducibility .

Q. What in vitro assays are used to screen this compound for bioactivity?

Common assays include:

  • Enzyme inhibition : α-glucosidase and PTP1B inhibition assays to evaluate antidiabetic potential .
  • Anticancer activity : Cell viability assays (e.g., MTT) on cancer cell lines.
  • Anti-inflammatory effects : COX-2 and TNF-α inhibition in macrophage models.
    Dose-response curves and IC50 values are critical for quantifying potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported binding affinities across studies?

Discrepancies (e.g., higher binding affinity than acarbose in silico but weaker in vitro) may arise from differences in compound purity, assay conditions, or model systems. To address this:

  • Validate computational docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Compare crude extracts vs. purified this compound to isolate confounding matrix effects .

Q. What experimental designs are optimal for studying this compound’s multi-target effects in metabolic syndrome?

A systems pharmacology approach is recommended:

Target identification : Use PPI networks and KEGG pathway analysis to prioritize targets (e.g., PPARG, MTOR) .

In vivo validation : Employ high-fat diet-induced obese rodent models, measuring glucose tolerance, lipid profiles, and inflammatory markers.

Synergy studies : Combine this compound with other phytocompounds (e.g., Nigella sativa extracts) to assess additive effects .

Q. How can the lasso regression method enhance data analysis in this compound research?

The lasso (least absolute shrinkage and selection operator) minimizes overfitting in high-dimensional datasets (e.g., omics data). Applications include:

  • Selecting key variables (e.g., gene expression markers) from RNA-seq data.
  • Identifying dose-dependent biomarkers in pharmacokinetic studies .

Methodological Guidance

Q. What in silico tools are recommended for predicting this compound’s ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 interactions.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity calculations with targets like PTP1B .

Q. How should researchers design a robust C. elegans model to study this compound’s anti-obesity effects?

  • Lipid accumulation assays : Use Nile Red staining in C. elegans fed high-glucose diets.
  • Gene expression : Quantify lipid metabolism genes (e.g., sbp-1, daf-16) via qPCR with primers validated for cross-species homology .

Q. What statistical frameworks address batch effects in multi-institutional studies on this compound?

  • ComBat : Adjust for technical variability in transcriptomic data.
  • Mixed-effects models : Account for inter-lab differences in LC/MS instrumentation .

Data Interpretation and Reporting

Q. How should conflicting bioactivity data between this compound and its analogs (e.g., Momordicoside I) be interpreted?

Create a comparative table of key parameters:

ParameterThis compoundMomordicoside IReference
α-Glucosidase IC5012.3 µM8.8 µM
PTP1B Inhibition65% at 20 µM78% at 20 µM
Solubility (DMSO)10 mM15 mM

Differences may stem from glycosylation patterns or steric hindrance in binding pockets .

Q. What are the best practices for reporting negative results in this compound studies?

  • Detail assay conditions (e.g., pH, temperature, solvent controls).
  • Disclose batch-to-batch variability in compound purity.
  • Use platforms like Zenodo to share raw data, enabling meta-analyses .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound extraction protocols?

  • Provide step-by-step SOPs in supplementary materials, including solvent ratios (e.g., 70% ethanol/water) and centrifugation parameters (500×g, 10 min) .
  • Deposit voucher specimens in herbariums (e.g., Kew Garden) for plant authentication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.